An In-Depth Technical Guide to (1H-Indazol-4-yl)boronic acid hydrochloride: Properties, Reactivity, and Applications in Drug Discovery
An In-Depth Technical Guide to (1H-Indazol-4-yl)boronic acid hydrochloride: Properties, Reactivity, and Applications in Drug Discovery
Introduction: The Indazole Scaffold as a Privileged Structure in Medicinal Chemistry
The indazole nucleus, a bicyclic aromatic system composed of fused benzene and pyrazole rings, represents a "privileged scaffold" in medicinal chemistry. This designation is reserved for molecular frameworks that can bind to multiple, unrelated biological targets, thereby serving as a versatile foundation for the development of a wide array of therapeutic agents. Indazole derivatives have demonstrated a broad spectrum of pharmacological activities, including anti-inflammatory, anti-tumor, and anti-HIV properties. The introduction of a boronic acid moiety at the 4-position of the indazole ring, and its subsequent formulation as a hydrochloride salt, yields (1H-Indazol-4-yl)boronic acid hydrochloride – a highly valuable and versatile building block for organic synthesis, particularly in the context of drug discovery and development.
This technical guide provides a comprehensive overview of the chemical properties, reactivity, and applications of (1H-Indazol-4-yl)boronic acid hydrochloride, with a particular focus on its utility for researchers, scientists, and drug development professionals.
Core Chemical and Physical Properties
(1H-Indazol-4-yl)boronic acid hydrochloride is an organoboron compound that exists as a stable, crystalline solid. The presence of the boronic acid functional group and the indazole core imparts unique chemical characteristics that are pivotal to its synthetic utility.
Structural and Molecular Data
| Property | Value | Source(s) |
| Chemical Structure | ![]() | |
| Molecular Formula | C₇H₈BClN₂O₂ | |
| Molecular Weight | 198.41 g/mol | |
| CAS Number | 1252598-02-9 | |
| IUPAC Name | (1H-Indazol-4-yl)boronic acid hydrochloride | |
| Synonyms | Indazole-4-boronic acid HCl, 4-Borono-1H-indazole hydrochloride |
Physicochemical Properties
| Property | Value | Source(s) |
| Appearance | Tan to white crystalline powder | |
| Melting Point | 173-177 °C | |
| Solubility | Good solubility in polar solvents such as DMF, DMSO, and alcohols. The hydrochloride salt form generally enhances aqueous solubility compared to the free base, although this can be influenced by the common ion effect in the presence of chloride ions.[1][2] | |
| Stability | Stable under recommended storage conditions. Arylboronic acids can be susceptible to protodeboronation, especially under basic conditions. The hydrochloride salt is expected to be relatively stable. | [Various Chemical Suppliers] |
Reactivity and Synthetic Applications: The Suzuki-Miyaura Cross-Coupling Reaction
The paramount synthetic application of (1H-Indazol-4-yl)boronic acid hydrochloride lies in its role as a nucleophilic partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This powerful carbon-carbon bond-forming reaction allows for the facile introduction of the indazole moiety onto a wide range of aromatic and heteroaromatic systems, which is a cornerstone of modern drug synthesis.
Mechanism of the Suzuki-Miyaura Coupling
The catalytic cycle of the Suzuki-Miyaura reaction is a well-established process involving a Pd(0)/Pd(II) cycle. The key steps are:
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Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of an aryl or vinyl halide (the electrophilic partner), forming a Pd(II) intermediate.
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Transmetalation: The organic group from the boronic acid is transferred to the palladium center. This step is typically facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.
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Reductive Elimination: The two organic partners on the palladium center couple, forming the new carbon-carbon bond and regenerating the active Pd(0) catalyst.
Exemplary Protocol for Suzuki-Miyaura Coupling
The following is a representative, field-proven protocol for the Suzuki-Miyaura coupling of (1H-Indazol-4-yl)boronic acid hydrochloride with an aryl bromide. This protocol is based on established methodologies for similar indazole derivatives and has been adapted to account for the hydrochloride salt.[3]
Materials:
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(1H-Indazol-4-yl)boronic acid hydrochloride (1.0 eq)
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Aryl bromide (1.1 eq)
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Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)
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Sodium carbonate (Na₂CO₃) (3.5 eq)
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1,4-Dioxane
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Deionized water
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Argon or Nitrogen (inert gas)
Note on the Base: Since the starting material is a hydrochloride salt, an additional equivalent of base is required to neutralize the HCl before the catalytic cycle can proceed efficiently. Therefore, a total of at least 3.0 equivalents of base is recommended.
Procedure:
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Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add (1H-Indazol-4-yl)boronic acid hydrochloride, the aryl bromide, sodium carbonate, and Pd(PPh₃)₄.
-
Inert Atmosphere: Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this process three times to ensure an oxygen-free environment.
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Solvent Addition: Add 1,4-dioxane and deionized water in a 4:1 ratio via syringe. The typical concentration is 0.1 M with respect to the limiting reagent.
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Reaction: Heat the reaction mixture to 90 °C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 6-12 hours.
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Workup: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired coupled product.
Stability, Storage, and Handling
Proper storage and handling of (1H-Indazol-4-yl)boronic acid hydrochloride are crucial to maintain its integrity and reactivity.
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Storage: The compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible substances such as strong oxidizing agents.[4] For long-term storage, refrigeration at 2-8 °C is recommended.
-
Protodeboronation: A common decomposition pathway for arylboronic acids is protodeboronation, where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond. This process can be catalyzed by acid or base.[5] While the hydrochloride salt form provides some stability, prolonged exposure to moisture and non-neutral pH conditions should be avoided.
Applications in Drug Discovery: A Gateway to Potent Therapeutics
The indazole scaffold is a key component of several FDA-approved drugs, particularly in the oncology space. (1H-Indazol-4-yl)boronic acid and its derivatives are critical precursors for the synthesis of these and other biologically active molecules.
Axitinib (Inlyta®)
Axitinib is a potent tyrosine kinase inhibitor used for the treatment of advanced renal cell carcinoma.[6] The synthesis of Axitinib involves the construction of a substituted indazole core. While the commercial synthesis may utilize a different isomer, the general synthetic strategies often rely on the functionalization of a pre-formed indazole ring, a process where indazole boronic acids are highly valuable. For instance, a common synthetic route involves the iodination of a protected 6-nitroindazole, followed by a Heck coupling reaction.[7]
Niraparib (Zejula®)
Niraparib is a poly (ADP-ribose) polymerase (PARP) inhibitor used for the treatment of recurrent ovarian, fallopian tube, and primary peritoneal cancer.[6] The synthesis of Niraparib involves the coupling of a piperidine moiety to an indazole-7-carboxamide.[8] The construction of the indazole portion of the molecule often starts from precursors like 3-methyl-2-nitrobenzoic acid, which undergoes cyclization to form the indazole ring system.[5]
Pazopanib (Votrient®)
Pazopanib is another tyrosine kinase inhibitor used in the treatment of renal cell carcinoma and soft tissue sarcoma. The synthesis of Pazopanib involves the coupling of three key fragments: an indazole derivative, a pyrimidine, and a sulfonamide side chain.[9] The innovator's route starts with 3-methyl-6-nitro-1H-indazole, highlighting the importance of functionalized indazoles as starting materials.[9]
The utility of (1H-Indazol-4-yl)boronic acid hydrochloride extends beyond these examples, serving as a versatile building block for the synthesis of a diverse range of indazole-containing compounds with potential therapeutic applications.
Conclusion
(1H-Indazol-4-yl)boronic acid hydrochloride is a cornerstone reagent for medicinal chemists and drug discovery scientists. Its well-defined chemical and physical properties, coupled with its predictable and high-yielding reactivity in Suzuki-Miyaura cross-coupling reactions, make it an invaluable tool for the synthesis of complex molecules. The prevalence of the indazole scaffold in numerous approved drugs underscores the importance of this building block in the development of novel therapeutics. This guide provides the foundational knowledge and practical insights necessary for the effective utilization of (1H-Indazol-4-yl)boronic acid hydrochloride in a research and development setting.
References
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MDPI. (2020). Pd(PPh3)4 Catalyzed Synthesis of Indazole Derivatives as Potent Anticancer Drug. Available at: [Link]
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ResearchGate. (2021). Suzuki‐Miyaura coupling of 4H‐Indazol‐4‐ones/Pyrazoles with aryl boronic acids. Available at: [Link]
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PubMed. (1989). Precaution on use of hydrochloride salts in pharmaceutical formulation. Available at: [Link]
- Google Patents. (2017). A kind of synthetic method for preparing Niraparib. CN107235957A.
- Google Patents. (2020). Process for preparing axitinib, process for purifying the intermediate 2-((3-iodo-1h-indazol-6-yl)thio). WO2020212253A1.
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ResearchGate. (2025). Five-step synthesis of pazopanib 9 starting from 3-methyl-6-nitro-indazole 16. Available at: [Link]
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ACS Publications. (2017). Process Development of C–N Cross-Coupling and Enantioselective Biocatalytic Reactions for the Asymmetric Synthesis of Niraparib. Available at: [Link]
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Lab Alley. (n.d.). How to Store Boric Acid. Available at: [Link]
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MDPI. (2022). An Alternative Method for Synthesizing N,2,3-Trimethyl-2H-indazol-6-amine as a Key Component in the Preparation of Pazopanib. Available at: [Link]
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